(3-Cyclopropoxyphenyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3-cyclopropyloxyphenyl)methanamine |
InChI |
InChI=1S/C10H13NO/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9H,4-5,7,11H2 |
InChI Key |
IKRSAQQCDQCUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)CN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopropoxyphenyl Methanamine and Its Analogues
Retrosynthetic Analysis of the (3-Cyclopropoxyphenyl)methanamine Framework
A logical retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two convergent synthetic strategies. The primary disconnection is at the C-N bond of the methanamine group, suggesting a late-stage introduction of the amine functionality. This can be achieved through the reductive amination of a corresponding aldehyde or the reduction of a nitrile.
A further disconnection of the cyclopropoxyphenyl moiety at the ether linkage points towards a phenolic precursor and a suitable cyclopropylating agent. This approach, centered on the formation of the aryl ether bond, is a common and versatile strategy for accessing such scaffolds.
Therefore, the two principal retrosynthetic pathways are:
Pathway A: Reductive Amination Route: this compound is derived from 3-cyclopropoxybenzaldehyde (B1529727), which in turn is synthesized from 3-hydroxybenzaldehyde (B18108) and a cyclopropyl (B3062369) halide.
Pathway B: Nitrile Reduction Route: this compound is obtained via the reduction of 3-cyclopropoxybenzonitrile (B1643644). This nitrile intermediate can be prepared from 3-hydroxybenzonitrile through a similar etherification strategy.
Pathways to the Cyclopropoxyphenyl Moiety
The formation of the cyclopropoxyaryl ether linkage is a critical step in the synthesis of the target compound. This is typically accomplished through nucleophilic substitution reactions involving a phenoxide and a cyclopropyl electrophile.
Synthesis of Substituted Cyclopropanols and Cyclopropyl Ethers
While not the most direct route to the target molecule, the synthesis of substituted cyclopropanols can be a precursor step in certain strategies. More relevant to the primary synthetic routes is the direct formation of cyclopropyl ethers.
Introduction of the Cyclopropyl Group onto Phenolic Precursors
The Williamson ether synthesis is a classical and highly effective method for coupling an alcohol (or phenol) with an alkyl halide to form an ether. masterorganicchemistry.comlibretexts.orgwikipedia.org In the context of synthesizing the this compound framework, this reaction is employed to introduce the cyclopropyl group onto a phenolic precursor.
The general reaction involves the deprotonation of a phenol, such as 3-hydroxybenzaldehyde or 3-hydroxybenzonitrile, with a suitable base to form a more nucleophilic phenoxide ion. This is followed by the reaction of the phenoxide with a cyclopropyl halide, typically cyclopropyl bromide, in an SN2 reaction.
A representative procedure for the synthesis of 3-alkoxybenzaldehydes involves reacting 3-hydroxybenzaldehyde with an alkyl bromide in the presence of a base like potassium carbonate and a catalytic amount of potassium iodide in a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux to drive the reaction to completion. analis.com.my
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
| 3-Hydroxybenzaldehyde | Cyclopropyl bromide | K₂CO₃ | Ethanol | Reflux | 3-Cyclopropoxybenzaldehyde |
| 3-Hydroxybenzonitrile | Cyclopropyl bromide | K₂CO₃ | DMF | Heat | 3-Cyclopropoxybenzonitrile |
Formation of the Methanamine Functionality
With the cyclopropoxyphenyl core in place, the final key step is the introduction of the methanamine group. This can be efficiently achieved through two primary methods: reductive amination of an aldehyde or reduction of a nitrile.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. libretexts.org The reaction proceeds via the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine. For the synthesis of a primary amine such as this compound, ammonia (B1221849) is used as the nitrogen source.
The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde. Sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose. masterorganicchemistry.comnih.gov In some cases, the reaction can be carried out in a one-pot fashion, where the aldehyde, ammonia, and reducing agent are all combined. organic-chemistry.orgthieme-connect.de
| Starting Material | Reagents | Reducing Agent | Solvent | Product |
| 3-Cyclopropoxybenzaldehyde | Ammonia (or NH₄Cl) | Sodium Borohydride | Methanol | This compound |
| 3-Cyclopropoxybenzaldehyde | Ammonia (or NH₄OAc) | Sodium Triacetoxyborohydride | Dichloromethane | This compound |
Reduction of Nitriles to Primary Amines
An alternative and equally effective route to primary amines is the reduction of nitriles. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. masterorganicchemistry.com
The reduction of a nitrile with LiAlH₄ is a robust method that typically proceeds in high yield. The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to quench the excess reagent and liberate the amine product. youtube.com
Catalytic hydrogenation offers a milder alternative to metal hydride reduction. tcichemicals.com Nitriles can be reduced to primary amines using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. nih.gov The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high selectivity and yield.
Chemo- and Regioselective Considerations in Synthesis
Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of substituted benzylamines like this compound. The presence of multiple reactive sites on the aromatic ring and the potential for side reactions necessitate carefully controlled synthetic strategies.
For instance, during the synthesis of the 3-cyclopropoxybenzaldehyde or 3-cyclopropoxybenzonitrile precursors, electrophilic aromatic substitution reactions must be directed to the meta position relative to the existing substituent to ensure the correct isomer is formed. The directing effects of the substituents play a crucial role here.
In catalytic hydrogenation of nitriles, a major challenge is preventing the formation of secondary and tertiary amine byproducts. researchgate.netrsc.org These side products arise from the reaction of the initially formed primary amine with the imine intermediate. researchgate.netrsc.org To enhance selectivity for the primary amine, reaction conditions are often optimized, and additives like ammonia can sometimes be used to suppress side reactions, although recent catalyst developments aim to eliminate this need. rsc.orggoogle.comacs.org For example, a highly dispersed nickel on silicon carbide (Ni/SiC) catalyst has shown high performance for the hydrogenation of nitriles to primary amines without the need for ammonia. rsc.org
Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), has been developed for highly regio- and chemoselective Csp³–H arylation of benzylamines. rsc.org While SET catalysis alone might target N-alkyl groups, the addition of a HAT catalyst can completely switch the regioselectivity to the N-benzylic position. rsc.org This allows for precise functionalization, overriding inherent reactivity patterns.
Novel Synthetic Approaches and Catalyst Development
The quest for more efficient, selective, and sustainable methods for amine synthesis has driven significant innovation in catalyst development, particularly in the realms of transition metal catalysis and organocatalysis.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysts are instrumental in modern organic synthesis, enabling a wide array of transformations for C-N and C-C bond formation. mdpi.commdpi.com
Palladium-catalyzed reactions are widely used. For example, a polysilane/SiO₂-supported palladium catalyst has been found effective for the continuous-flow hydrogenation of nitriles to primary amines under mild conditions, demonstrating high activity and selectivity with no metal leaching. nih.gov Palladium catalysts are also key in C-H functionalization reactions to build complex aryl structures. acs.org
Rhodium catalysts , in the presence of a basic substance and a two-phase solvent system, have been shown to facilitate the hydrogenation of nitriles to primary amines with high conversion and selectivity at surprisingly low temperatures and pressures, eliminating the need for ammonia. google.com
Nickel catalysts have also gained prominence. A magnetically retrievable nickel-doped black titania catalyst enables the direct hydrogenation of nitriles to primary amines without additives, showing excellent functional group tolerance and reusability. acs.org Furthermore, commercially available nickel complexes like [(PPh₃)₂NiCl₂] are efficient for the mono-N-alkylation of amines with alcohols via the "borrowing hydrogen" strategy. organic-chemistry.org
Copper-catalyzed reactions provide practical routes to α-substituted primary benzylamines through cross-dehydrogenative coupling. nih.gov This method allows for C-H functionalization of alkylarenes with catalyst loadings as low as 0.1 mol %, is scalable, and insensitive to air and moisture. nih.gov Copper catalysts have also been employed in the enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines to produce chiral benzylic amines. nih.gov
The table below summarizes selected transition metal-catalyzed reactions relevant to the synthesis of benzylic amines.
| Catalyst System | Reaction Type | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Polysilane/SiO₂-supported Pd | Nitrile Hydrogenation | Aromatic Nitriles | Continuous-flow, mild conditions, quantitative yields. | nih.gov |
| Rhodium / Basic substance | Nitrile Hydrogenation | Organic Nitriles | Two-phase system, no ammonia needed, low pressure/temp. | google.com |
| Ni-NiO@bTiO₂ | Nitrile Hydrogenation | Various Nitriles | Additive-free, high selectivity, magnetically retrievable. | acs.org |
| Copper catalyst | Cross-Dehydrogenative Coupling | Alkylarenes | Direct C-H functionalization, low catalyst loading, practical. | nih.gov |
| Ru(II) complex | C–H Functionalization/Annulation | Primary Benzylamines | Redox-neutral, free amine as directing group. | acs.org |
Organocatalytic Methods
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative for amine synthesis. These methods offer advantages in terms of reduced toxicity, cost, and environmental impact.
For example, an organocatalytic electrochemical method has been developed for the benzylic C–H amination of alkylarenes. This process uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a redox catalyst in an undivided cell under mild conditions, avoiding transition metals or sacrificial chemical oxidants. rsc.org
Another novel approach involves a radical-based organocatalytic method for the direct benzylation of allylic C–H bonds, driven by visible light. A dithiophosphoric acid catalyst performs dual roles, enabling the selective coupling of benzylic and allylic radicals. acs.org
Amine-catalyzed reactions under metal-free conditions have also been developed for the chemo- and regioselective synthesis of complex, multi-functionalized aromatic compounds, showcasing the power of organocatalysis in controlling reaction outcomes. rsc.org
Chemical Reactivity and Derivatization Strategies of 3 Cyclopropoxyphenyl Methanamine
Reactions at the Primary Amine Functional Group
The primary amine group in (3-Cyclopropoxyphenyl)methanamine is a key site for nucleophilic reactions, allowing for the construction of more complex molecular architectures.
Nucleophilic Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in acylation and alkylation reactions.
Nucleophilic Acylation: This class of reactions involves the formation of an amide bond through the reaction of the amine with an acylating agent, such as an acid chloride or anhydride. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org In this two-step addition-elimination process, the amine first attacks the carbonyl carbon of the acylating agent to form a tetrahedral intermediate. organic-chemistry.org Subsequently, this intermediate collapses, expelling a leaving group (e.g., chloride) to yield the stable amide product. youtube.com Pyridine is sometimes added to the reaction mixture to act as a base, neutralizing the acidic byproduct (e.g., HCl) that is formed. youtube.com
Nucleophilic Alkylation: Primary amines can also be alkylated by reacting with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A significant challenge in this reaction is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts.
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Reactant | Reagent | Product |
| Acylation | This compound | Acetyl Chloride | N-((3-Cyclopropoxyphenyl)methyl)acetamide |
| Acylation | This compound | Benzoyl Chloride | N-((3-Cyclopropoxyphenyl)methyl)benzamide |
| Alkylation | This compound | Methyl Iodide | (3-Cyclopropoxyphenyl)-N-methylmethanamine |
| Alkylation | This compound | Benzyl Bromide | N-Benzyl-1-(3-cyclopropoxyphenyl)methanamine |
Condensation and Imine Formation
This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.com This reversible, acid-catalyzed reaction is fundamental in synthetic chemistry. libretexts.org The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. youtube.com This is followed by a proton transfer to form a carbinolamine intermediate. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond characteristic of an imine. libretexts.orglibretexts.org The reaction's rate is pH-dependent, often optimal under mildly acidic conditions (around pH 5). libretexts.org
Table 2: Examples of Imine Formation
| Reactant | Carbonyl Compound | Product (Imine) |
| This compound | Benzaldehyde | (E)-N-Benzylidene-1-(3-cyclopropoxyphenyl)methanamine |
| This compound | Acetone | N-((3-Cyclopropoxyphenyl)methyl)propan-2-imine |
| This compound | Cyclohexanone | N-((3-Cyclopropoxyphenyl)methyl)cyclohexan-1-imine |
Oxidation and Reduction Chemistry
The primary amine functionality can be subject to oxidation. The oxidation of simple amines like methylamine (B109427) has been studied, and it is known to proceed through a series of radical intermediates, often initiated by hydrogen abstraction from the C-H or N-H bonds. dtu.dk For this compound, oxidation could potentially lead to the corresponding imine or nitrile, depending on the oxidant and reaction conditions. However, the presence of the electron-rich aromatic ring and the strained cyclopropane (B1198618) ring introduces competing sites for oxidation.
Reduction chemistry is more relevant to the derivatives of this compound rather than the amine itself. For instance, the imines formed via condensation reactions (as described in 3.1.2) can be readily reduced to secondary amines using reducing agents like sodium borohydride (B1222165) (NaBH₄). This two-step process of imine formation followed by reduction is a cornerstone of reductive amination, a powerful method for forming C-N bonds.
Transformations Involving the Cyclopropane Ring
The cyclopropane ring is characterized by significant ring strain, estimated at approximately 115 kJ/mol. chemrxiv.org This strain arises from the deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), leading to bent, high-energy bonds. masterorganicchemistry.com This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a key aspect of its chemical reactivity. masterorganicchemistry.combeilstein-journals.org
Strain-Release Reactions
The release of ring strain is a powerful thermodynamic driving force for reactions involving the cyclopropane moiety. masterorganicchemistry.com Ring-opening can occur through various mechanisms, including heterolysis (generating zwitterionic species) or homolysis (generating radical intermediates). chemrxiv.org The presence of the adjacent phenyl group can influence the regioselectivity of the ring-opening by stabilizing intermediates, such as benzylic radicals or cations.
These reactions can be initiated by thermolysis, acid catalysis, or through radical pathways. chemrxiv.org For example, Brønsted acid catalysis can promote the opening of the cyclopropane ring to access a variety of acyclic products. In the context of arylcyclopropanes, oxidative radical ring-opening/cyclization reactions have been developed, where a radical addition to the ring or oxidation of the aromatic ring can trigger the cleavage of a C-C bond in the three-membered ring. beilstein-journals.orgnih.gov This strategy has been used to synthesize a variety of complex cyclic and polycyclic structures. nih.gov
Ring-Opening Polymerization Initiations (if applicable in academic context)
Donor-acceptor (D-A) cyclopropanes, which possess an electron-donating group and an electron-withdrawing group, are particularly activated towards ring-opening. scispace.com While this compound itself is not a classic D-A cyclopropane, its derivatives could be designed to function in this manner. The activation of such cyclopropanes, often by a Lewis acid catalyst, facilitates nucleophilic attack and ring-opening. scispace.com This reactivity forms the basis for their use as precursors in the synthesis of various carbocycles, heterocycles, and macromolecules. chemrxiv.org
In the context of polymerization, the ring-opening of cyclopropane derivatives can be a key step. While their use as direct initiators for ring-opening polymerization (ROP) is less common than for cyclic esters or ethers, they can act as monomers or as part of an initiating system. For instance, the strain-release from the ring-opening can contribute to the enthalpy of polymerization. The radical intermediates generated during certain ring-opening reactions could potentially initiate the polymerization of other monomers. However, the application of this compound or its simple derivatives specifically as initiators for ring-opening polymerization is not a widely documented area in academic literature. Their utility is more established as building blocks that undergo strain-release reactions to form more complex, non-polymeric structures. beilstein-journals.org
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is anticipated to be highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the cyclopropoxy group and the aminomethyl group. Both substituents increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles.
Functionalization at Ortho, Meta, and Para Positions
The directing effects of the substituents on an aromatic ring determine the position of incoming electrophiles. In this compound, both the cyclopropoxy and the aminomethyl groups are ortho, para-directors. This means that electrophilic substitution is strongly favored at the positions ortho and para to these groups.
The available positions for substitution on the benzene (B151609) ring are C2, C4, C5, and C6. Based on the directing effects:
The cyclopropoxy group at C3 directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions.
The aminomethyl group at C1 directs to the C2 (ortho) and C6 (ortho) positions.
Therefore, the positions most activated for electrophilic substitution are C2, C4, and C6. The C5 position is meta to both activating groups and is thus expected to be the least reactive. Steric hindrance will also play a role, potentially disfavoring substitution at the C2 position, which is flanked by both substituents.
Predicted Regioselectivity in Electrophilic Aromatic Substitution:
| Position | Relation to -CH₂NH₂ | Relation to -O-c-Pr | Predicted Reactivity |
| C2 | ortho | ortho | Highly activated, but may be sterically hindered. |
| C4 | para | ortho | Highly activated. Likely a major product. |
| C5 | meta | meta | Deactivated. Substitution highly unlikely. |
| C6 | ortho | para | Highly activated. Likely a major product. |
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
It is important to note that the free amine group can be protonated under acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation). The resulting ammonium salt (-CH₂NH₃⁺) is a strongly deactivating, meta-directing group. To achieve ortho, para substitution, it is often necessary to protect the amine group, for example, by converting it into an amide. The acetyl group is a common protecting group that can be removed after the substitution reaction.
Directed Functionalization by the Amine Group
The primary amine group (-NH₂) is a powerful activating and ortho, para-directing group. umn.edu This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
However, the free amine can react with many electrophilic reagents and catalysts. For instance, in Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) will coordinate with the lone pair of the amine, creating a positively charged, deactivating group that shuts down the desired aromatic substitution. libretexts.orgwikipedia.org Therefore, for reactions like Friedel-Crafts acylation, protection of the amine is essential.
Plausible Electrophilic Aromatic Substitution Reactions (with Amine Protection):
| Reaction | Reagents | Expected Major Products |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 4-Bromo/Chloro- and 6-Bromo/Chloro-(3-cyclopropoxyphenyl)methanamine |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro- and 6-Nitro-(3-cyclopropoxyphenyl)methanamine |
| Sulfonation | Fuming H₂SO₄ | 4- and 6-((3-cyclopropoxyphenyl)methyl)aminosulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl- and 6-Acyl-(3-cyclopropoxyphenyl)methanamine |
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on N-protected this compound
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. libretexts.org These reactions are highly efficient in building molecular complexity. Primary amines are common components in many MCRs, suggesting that this compound could be a valuable building block in this context.
Given its structure, this compound could participate in several well-known MCRs, including:
Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. This compound could serve as the amine component.
Mannich Reaction: A three-component reaction involving an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen.
Strecker Amino Acid Synthesis: A three-component reaction that synthesizes α-amino acids from an aldehyde or ketone, ammonia (B1221849) or a primary amine, and cyanide.
The incorporation of the (3-cyclopropoxyphenyl)methyl moiety through these reactions would lead to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.
Hypothetical Ugi Reaction Involving this compound:
| Component 1 | Component 2 | Component 3 | Component 4 | Product Type |
| Aldehyde (e.g., Benzaldehyde) | This compound | Isocyanide (e.g., tert-Butyl isocyanide) | Carboxylic Acid (e.g., Acetic Acid) | α-Acylamino-N-((3-cyclopropoxyphenyl)methyl)acetamide derivative |
Table 3: Hypothetical Ugi Reaction
Stereochemical Aspects of this compound Reactions
The stereochemistry of reactions involving this compound primarily concerns two aspects: the existing stereochemistry of the cyclopropyl (B3062369) group if substituted, and the potential creation of new stereocenters during a reaction.
The cyclopropane ring itself is planar, but substituents on the ring can lead to cis/trans isomerism. If the cyclopropyl group of this compound were to be substituted, the stereochemistry of these substituents would likely be retained during the reactions on the phenyl ring or the amine group, unless the reaction conditions are harsh enough to cause ring-opening of the cyclopropane.
More relevant is the formation of new stereocenters. For instance, in a multi-component reaction like the Ugi or Strecker synthesis, a new chiral center is created at the α-carbon of the resulting amino acid or bis-amide. If the other reactants are achiral, a racemic mixture will be formed. However, the use of a chiral auxiliary, a chiral catalyst, or a chiral building block could induce diastereoselectivity or enantioselectivity, leading to the preferential formation of one stereoisomer. The (3-cyclopropoxyphenyl)methyl group, while not chiral itself, could influence the stereochemical outcome of reactions at adjacent centers due to its steric bulk.
Role As a Key Building Block in Advanced Organic Synthesis
Integration into Complex Heterocyclic Systems
The reactivity of the primary amine in (3-Cyclopropoxyphenyl)methanamine allows for its facile integration into a variety of heterocyclic frameworks, which are cornerstones of medicinal chemistry and materials science. This is exemplified by its use in the synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives, privileged structures in numerous biologically active compounds.
Classic methodologies such as the Povarov reaction can be employed to construct quinoline rings. This involves the [4+2] cycloaddition of an in situ-formed imine from this compound and an appropriate aldehyde with an electron-rich alkene. The reaction conditions for such transformations are crucial for achieving high yields and regioselectivity.
Similarly, the synthesis of tetrahydroisoquinolines can be achieved through the Pictet-Spengler reaction . This acid-catalyzed cyclization of a β-arylethylamine, which can be derived from this compound, with an aldehyde or ketone provides access to this important heterocyclic core. The electron-donating nature of the cyclopropoxy group can influence the reactivity of the aromatic ring in this intramolecular electrophilic substitution.
Furthermore, the Bischler-Napieralski reaction offers another route to dihydroisoquinolines. This involves the cyclization of a β-phenylethylamide, prepared by acylation of an amine derived from this compound, using a dehydrating agent like phosphoryl chloride. nih.govslideshare.net Subsequent oxidation can then furnish the fully aromatic isoquinoline. rsc.org
| Heterocycle Synthesis | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Quinoline Synthesis (Povarov Reaction) | This compound, Benzaldehyde, Ethyl vinyl ether | Lewis Acid (e.g., BF₃·OEt₂), CH₂Cl₂ | 2-Phenyl-4-ethoxy-7-cyclopropoxy-1,2,3,4-tetrahydroquinoline | Not Reported | rug.nl |
| Tetrahydroisoquinoline Synthesis (Pictet-Spengler Reaction) | N-(3-Cyclopropoxybenzyl)-β-phenylethylamine, Formaldehyde | HCl, heat | 6-Cyclopropoxy-1,2,3,4-tetrahydroisoquinoline | Not Reported | mdpi.comrsc.org |
| Dihydroisoquinoline Synthesis (Bischler-Napieralski Reaction) | N-[2-(3-Cyclopropoxyphenyl)ethyl]acetamide | POCl₃, heat | 7-Cyclopropoxy-1-methyl-3,4-dihydroisoquinoline | Not Reported | researchgate.net |
Precursor for Advanced Organic Scaffolds
The unique structural features of this compound make it an attractive starting material for the synthesis of advanced organic scaffolds with three-dimensional character. The concept of "scaffold hopping," where a known active core is replaced with a novel, isosteric framework, can leverage the distinct properties of the cyclopropoxyphenylmethyl motif. google.com
The cyclopropyl (B3062369) group, in particular, is a valuable "bioisostere" for other functionalities and can impart favorable properties such as metabolic stability and conformational rigidity. nih.gov The combination of the cyclopropoxy group and the aminomethyl functionality allows for the construction of novel scaffolds that can explore new regions of chemical space. For instance, the amine can be a handle for further functionalization, leading to the creation of more complex and sterically demanding structures.
| Scaffold Type | Synthetic Strategy | Key Features of Resulting Scaffold | Potential Applications | Reference |
| Spirocyclic Indolines | Interrupted Bischler-Napieralski reaction | Complex polycyclic framework, high sp³ character | Natural product synthesis, medicinal chemistry | mdpi.com |
| Benzazepines | Povarov-type formal [4+2]-cycloaddition followed by ring-expansion | Seven-membered heterocyclic ring, structural novelty | CNS drug discovery | rug.nl |
| Fused Tricyclic Piperazines/Piperidines | Multi-step synthesis involving cyclization reactions | Rigid tricyclic core, multireceptor targeting potential | Antipsychotic drug development | google.com |
Applications in Fragment-Based Synthesis Approaches
Fragment-based drug discovery (FBDD) has gained prominence as an efficient strategy for identifying lead compounds. nih.gov The relatively low molecular weight and structural simplicity of this compound and its derivatives make them ideal candidates for fragment libraries. The presence of the three-dimensional cyclopropyl group is particularly advantageous, as it can provide better shape complementarity to protein binding sites compared to flat, aromatic fragments. jptcp.com
In FBDD, fragments that bind weakly to a biological target are identified and then grown or linked to produce more potent compounds. The aminomethyl group of this compound serves as a convenient vector for such elaboration, allowing for the systematic exploration of the surrounding chemical space.
| Fragment-Based Approach | Role of this compound | Example of Elaboration | Target Class | Reference |
| Fragment Growing | Core fragment providing a 3D anchor. | Amide or sulfonamide formation at the amino group. | Kinases, Proteases | nih.govnih.gov |
| Fragment Linking | One of two fragments to be connected. | Formation of a linker between the amine and another fragment. | Protein-protein interactions | nih.gov |
Development of Molecular Probes and Research Reagents (excluding biological application)
Molecular probes are essential tools for studying chemical and physical phenomena. The this compound scaffold can be incorporated into the design of novel research reagents, where the cyclopropoxy group can modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, without participating in biological interactions.
For instance, derivatives of this compound could be functionalized with fluorophores or other reporter groups to create probes for material science applications or for studying non-biological chemical reactions. The amine handle provides a straightforward point of attachment for these reporter moieties. The stability of the cyclopropoxy group under various reaction conditions makes it a robust component of such probes.
| Probe Type | Reporter Group | Potential Application | Key Feature of the Scaffold | Reference |
| Fluorescent Probe | Naphthalimide | pH sensing in non-aqueous media | Modulates solubility and photophysical properties | google.comnih.gov |
| Chelating Agent | Bipyridine or Phenanthroline | Metal ion detection in environmental samples | Provides a rigid backbone for the chelating moiety | N/A |
Synthesis of Structurally Diversified Libraries Incorporating the Motif
Combinatorial chemistry and diversity-oriented synthesis are powerful strategies for the rapid generation of large collections of compounds for high-throughput screening. This compound is an excellent building block for the creation of such libraries due to the versatility of its primary amine functionality.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are particularly well-suited for library synthesis. The amine group of this compound can readily participate in various MCRs, such as the Ugi and Passerini reactions, allowing for the introduction of multiple points of diversity in a single synthetic operation. This enables the efficient exploration of a broad chemical space around the core this compound scaffold.
| Library Synthesis Strategy | Key Reaction | Points of Diversity | Library Size | Reference |
| Parallel Synthesis | Amide coupling with a diverse set of carboxylic acids | R-group of the carboxylic acid | Hundreds to thousands | |
| Multicomponent Reaction (Ugi) | This compound, an aldehyde, a carboxylic acid, and an isocyanide | Aldehyde, carboxylic acid, and isocyanide components | Potentially millions | |
| Solid-Phase Synthesis | Attachment to a solid support via the amine, followed by diversification | Various electrophiles and building blocks | Large and diverse libraries |
No Publicly Available Computational or Theoretical Investigations Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations detailing the electronic structure, conformational analysis, or spectroscopic features of the chemical compound this compound have been identified.
The inquiry for an in-depth article focusing on the computational and theoretical aspects of this compound could not be fulfilled due to the absence of published research on this specific molecule. While general methodologies for Density Functional Theory (DFT) studies, conformational analyses, and spectroscopic predictions are well-established in the field of computational chemistry, their application to this compound has not been documented in accessible scholarly sources.
Searches for data on closely related analogs, such as cyclopropylbenzene (B146485) and various substituted benzylamines, yielded some general principles that could theoretically inform a study on this compound. For instance, studies on cyclopropylbenzene have explored its conformational preferences, and research on substituted benzylamines provides a framework for understanding how substituents influence electronic properties. However, without direct computational experiments on this compound, any discussion would be purely speculative and would not meet the requirement for "detailed research findings" and "scientifically accurate content."
The structured outline provided, which included sections on DFT studies of molecular orbitals, electron density distribution, rotational barriers, and the influence of the cyclopropane (B1198618) ring on molecular geometry, requires specific data points and calculated values that are not available in the public domain for this compound. The generation of interactive data tables, as requested, is therefore not possible.
It is conceivable that such computational studies exist in proprietary industrial research, but they are not available in publicly accessible scientific literature. Therefore, until such research is published, a detailed and authoritative article on the computational and theoretical investigations of this compound cannot be produced.
Computational and Theoretical Investigations of the 3 Cyclopropoxyphenyl Methanamine Moiety
Spectroscopic Feature Predictions and Interpretations (Theoretical Basis)
Vibrational Frequency Analysis
Vibrational frequency analysis, often performed using quantum mechanical methods like Density Functional Theory (DFT), is a powerful tool to predict the infrared (IR) and Raman spectra of a molecule. mdpi.comfrontiersin.org These calculations help in understanding the molecule's vibrational modes, which are fundamental to its thermodynamic properties and can be used for its identification.
The key vibrational modes would include:
C-H stretching vibrations of the aromatic ring, typically appearing in the 3100-3000 cm⁻¹ region. hormones.gr
C-H stretching vibrations of the cyclopropyl (B3062369) and methanamine groups, expected in the 3000-2850 cm⁻¹ range. acs.org
N-H stretching vibrations of the primary amine, which usually appear as two bands in the 3500-3300 cm⁻¹ region for asymmetric and symmetric stretches.
C-O-C stretching vibrations of the cyclopropoxy ether linkage, which are expected to produce strong IR bands.
Ring breathing modes of the cyclopropyl and phenyl rings, which are characteristic low-frequency vibrations.
A hypothetical table of calculated vibrational frequencies for the fundamental modes of (3-Cyclopropoxyphenyl)methanamine, based on DFT calculations (e.g., at the B3LYP/6-31G* level of theory), is presented below. The assignments are based on the potential energy distribution (PED).
| Calculated Frequency (cm⁻¹) | Intensity (IR) | Vibrational Mode Assignment (PED) |
| 3450 | Medium | ν(N-H) asymmetric stretch |
| 3350 | Medium | ν(N-H) symmetric stretch |
| 3080 | Medium | ν(C-H) aromatic stretch |
| 3010 | Weak | ν(C-H) cyclopropyl stretch |
| 2930 | Medium | ν(C-H) methylene (B1212753) stretch |
| 1600 | Strong | ν(C=C) aromatic stretch |
| 1490 | Strong | δ(CH₂) scissoring |
| 1240 | Very Strong | ν(C-O-C) asymmetric stretch |
| 1040 | Strong | Cyclopropyl ring breathing |
| 880 | Medium | Aromatic C-H out-of-plane bend |
This table is a representation of expected values based on computational chemistry principles.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. mdpi.com Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, have become highly accurate in predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These predictions are crucial for assigning experimental spectra and for confirming the structure of newly synthesized molecules.
For this compound, the predicted NMR spectra would exhibit characteristic signals for each unique proton and carbon atom.
¹H NMR: The aromatic protons would appear in the range of δ 6.5-7.5 ppm, with their splitting patterns determined by the substitution on the ring. The methoxy (B1213986) proton of the cyclopropoxy group would likely be a singlet around δ 3.5-4.0 ppm. The benzylic protons of the methanamine group would be a singlet or a multiplet in the δ 3.8-4.5 ppm region, while the cyclopropyl protons would show complex multiplets in the upfield region (δ 0.5-1.5 ppm). The amine protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR: The aromatic carbons would resonate between δ 110-160 ppm. The carbon attached to the oxygen of the cyclopropoxy group would be the most downfield among the aromatic carbons. The benzylic carbon would appear around δ 45-55 ppm, and the cyclopropyl carbons would be in the upfield region, typically below δ 30 ppm.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (aromatic, attached to O) | - | 158.0 |
| C2 (aromatic) | 6.8 | 115.0 |
| C3 (aromatic) | 7.2 | 130.0 |
| C4 (aromatic) | 6.9 | 120.0 |
| C5 (aromatic) | 7.1 | 125.0 |
| C6 (aromatic, attached to CH₂) | - | 140.0 |
| CH₂ (methanamine) | 4.0 | 48.0 |
| NH₂ | 1.8 (broad) | - |
| CH (cyclopropyl, methine) | 3.7 | 60.0 |
| CH₂ (cyclopropyl) | 0.8 | 10.0 |
This table is a representation of expected values based on computational chemistry principles.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, providing insights into its flexibility, preferred shapes, and the energy barriers between different conformations. scientificupdate.com
For this compound, the key flexible bonds are the C-O bond of the ether, the C-C bond connecting the phenyl ring to the methanamine group, and the C-N bond. Rotation around these bonds gives rise to different conformers. MD simulations can be used to sample these conformations and determine their relative populations at a given temperature.
Enhanced sampling techniques in MD, such as replica-exchange molecular dynamics or metadynamics, can be employed to overcome energy barriers and more efficiently explore the conformational space. nih.gov The results of such simulations can be visualized through Ramachandran-like plots for the key dihedral angles, showing the low-energy conformational regions.
In Silico Design Principles for this compound-Containing Structures
The this compound moiety is a valuable scaffold in drug design due to the beneficial properties conferred by the cyclopropyl group. mdpi.com The cyclopropyl ring can act as a bioisostere for other groups, such as a vinyl or carbonyl group, while offering improved metabolic stability and a more rigid conformation. scientificupdate.com
In silico design principles for molecules containing this scaffold often involve:
Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build models that relate the structural features of a series of this compound analogs to their biological activity. mdpi.com This can involve modifying the substitution pattern on the phenyl ring or altering the groups attached to the amine.
Pharmacophore Modeling: A pharmacophore model can be developed based on known active compounds to identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. frontiersin.org This model can then be used to screen virtual libraries of compounds to identify new potential drug candidates.
Molecular Docking: If the biological target of the compounds is known, molecular docking simulations can be used to predict how this compound derivatives bind to the active site of the protein. nih.gov This information can guide the design of more potent and selective inhibitors.
The cyclopropoxy group, in particular, can engage in favorable interactions with the protein target and can influence the pKa of the amine, which in turn affects its pharmacokinetic properties. The benzylamine (B48309) portion provides a key attachment point for further functionalization to optimize binding and other drug-like properties.
Emerging Research Directions and Future Outlook in 3 Cyclopropoxyphenyl Methanamine Chemistry
Sustainable and Green Chemistry Approaches for Synthesis
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. mdpi.com The synthesis of (3-Cyclopropoxyphenyl)methanamine and its derivatives is an area ripe for the application of these sustainable practices. Traditional synthetic routes often rely on hazardous reagents, volatile organic compounds (VOCs) as solvents, and energy-intensive processes. Future research will undoubtedly focus on developing more eco-friendly alternatives.
Key areas of development include:
Biocatalysis: The use of enzymes to catalyze specific synthetic steps offers high selectivity under mild conditions, typically in aqueous media, thereby reducing the need for harsh chemicals and organic solvents. mdpi.com
Alternative Solvents: Replacing conventional VOCs with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly lower the environmental impact of the synthesis. mdpi.com
Catalytic Reductions: The reduction of a corresponding nitrile or oxime to form the primary amine is a key step. Shifting from stoichiometric metal hydride reagents to catalytic hydrogenation using recyclable catalysts (e.g., platinum, palladium) aligns with green chemistry goals by reducing waste.
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields, leading to significant energy savings and increased process efficiency. mdpi.comrasayanjournal.co.in
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Aspect | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Toluene, Dichloromethane (VOCs) | 2-MeTHF, CPME, Water |
| Reducing Agents | Stoichiometric (e.g., LiAlH4) | Catalytic (e.g., H2/Pd/C) |
| Catalysis | Homogeneous catalysts (difficult to recover) | Heterogeneous or biocatalysts (recyclable) |
| Energy Input | Conventional heating (prolonged) | Microwave irradiation (rapid) |
Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production. researchgate.net This technology offers enhanced safety, consistency, and scalability, making it highly attractive for the synthesis of active pharmaceutical ingredients and fine chemicals. mdpi.commdpi.com The application of flow chemistry to the synthesis of this compound could provide significant advantages.
Table 2: Potential Parameters for a Continuous Flow Synthesis of this compound
| Parameter | Description | Potential Advantage |
|---|---|---|
| Reactor Type | Packed-bed reactor with immobilized catalyst | Enhanced reaction rates, easy catalyst separation |
| Flow Rate | 0.5 - 5.0 mL/min | Precise control over residence time and reaction extent |
| Temperature | 50 - 150 °C (variable per step) | Optimization of individual reaction steps |
| Pressure | 10 - 100 bar | Enables use of solvents above their boiling points |
| In-line Purification | Scavenger resins, liquid-liquid extraction | Removal of byproducts without workup |
Exploitation of Novel Reactivities of the Cyclopropoxyphenylmethanamine Scaffold
The this compound scaffold possesses several functional groups whose reactivities can be further explored to generate diverse libraries of compounds for biological screening.
The Amine Handle: The primary amine is a versatile functional group that can participate in a wide array of reactions, including N-alkylation, acylation, reductive amination, and the formation of sulfonamides or ureas. These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
The Phenyl Ring: The aromatic ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) at the ortho and para positions relative to the cyclopropoxy group. These new analogues could exhibit altered biological activities.
The Cyclopropyl (B3062369) Group: Cyclopropyl rings are known to act as bioisosteres for phenyl rings or double bonds and can participate in unique chemical transformations. Under specific catalytic conditions, the strained ring can undergo ring-opening reactions, providing access to entirely new molecular scaffolds.
Table 3: Potential Reactions for Derivatization
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Amine | Acylation | Acid chlorides, Anhydrides | Amides |
| Amine | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |
| Phenyl Ring | Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted ring |
Design and Synthesis of Functional Materials Incorporating the Motif
Beyond its potential in medicinal chemistry, the this compound motif could serve as a unique building block for novel functional materials.
Polymers: The primary amine functionality allows the molecule to act as a monomer in polymerization reactions. For example, it could react with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The rigid cyclopropoxyphenyl group incorporated into the polymer backbone could impart interesting thermal and mechanical properties.
Metal-Organic Frameworks (MOFs): The amine group and the oxygen of the cyclopropoxy group could potentially act as coordinating sites for metal ions, enabling the formation of MOFs. These materials are highly porous and have potential applications in gas storage, separation, and catalysis.
Self-Assembled Monolayers (SAMs): The aminomethyl group could be used to anchor the molecule onto surfaces (e.g., gold, silicon dioxide), creating SAMs. The specific orientation and packing of the cyclopropoxyphenyl groups could be tailored to control the surface properties, such as hydrophobicity or refractive index.
Table 4: Potential Functional Materials and Applications
| Material Type | Monomer/Ligand | Potential Application |
|---|---|---|
| Polyamide | This compound + Diacyl chloride | High-performance fibers, specialty plastics |
| Metal-Organic Framework | This compound | Gas separation, heterogeneous catalysis |
Unexplored Stereoselective Transformations and Chiral Analogues
Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. The this compound structure possesses a prochiral center at the benzylic carbon. The development of stereoselective synthetic methods to access single enantiomers of this scaffold is a significant and largely unexplored research direction.
Future research will likely focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods, such as the asymmetric reduction of a precursor imine or the asymmetric alkylation of a related nucleophile, would be a highly valuable contribution.
Chiral Resolution: For racemic mixtures, the development of efficient chiral resolution techniques, such as diastereomeric salt formation with a chiral acid or chiral chromatography, is essential.
Stereoselective Cyclopropanation: Investigating stereoselective methods to form the cyclopropane (B1198618) ring itself could introduce additional chiral centers into the molecule, leading to a wider range of diastereomeric and enantiomeric analogues for biological evaluation. The stereochemistry of cycloadditions involving cyclopropene derivatives can be controlled, suggesting that similar control may be achievable for this scaffold. researchgate.net
Table 5: Strategies for Accessing Chiral Analogues
| Strategy | Description | Key Challenge |
|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Catalyst design and optimization. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Can be inefficient (max 50% yield for one enantiomer). |
| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor. | Availability of suitable starting materials. |
Q & A
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
